molecular formula C8H6N2O2S B040072 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one CAS No. 123495-11-4

2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one

Cat. No. B040072
M. Wt: 194.21 g/mol
InChI Key: BJAJDJDODCWPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one, also known as DOTP, is a heterocyclic compound with potential therapeutic applications. This compound has gained attention due to its unique structure and potential for use in the development of new drugs.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, a signaling enzyme involved in cell growth and differentiation.

Biochemical And Physiological Effects

2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to protect against oxidative stress and promote cell survival. In infectious diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have antimicrobial activity against various pathogens.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one in lab experiments is its unique structure and potential for use in the development of new drugs. However, one limitation is the limited availability of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one and the high cost of synthesis.

Future Directions

There are many future directions for research on 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one. One direction is the development of new drugs based on the structure of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one for the treatment of various diseases. Another direction is the study of the mechanism of action of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one and its potential use in combination with other drugs. Additionally, the synthesis of new derivatives of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one with improved properties and efficacy is an area of future research.

Synthesis Methods

The synthesis of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one involves the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of triethylamine and acetic anhydride. The resulting compound is then cyclized with potassium carbonate in dimethylformamide to produce 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one. This synthesis method has been optimized to yield high purity and quantity of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one.

Scientific Research Applications

2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In infectious diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have antimicrobial activity against various pathogens.

properties

CAS RN

123495-11-4

Product Name

2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

10-oxa-4-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one

InChI

InChI=1S/C8H6N2O2S/c11-7-6-5(1-4-13-6)9-8-10(7)2-3-12-8/h1,4H,2-3H2

InChI Key

BJAJDJDODCWPNS-UHFFFAOYSA-N

SMILES

C1COC2=NC3=C(C(=O)N21)SC=C3

Canonical SMILES

C1COC2=NC3=C(C(=O)N21)SC=C3

Other CAS RN

123495-11-4

synonyms

2,3-dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one
DOTP

Origin of Product

United States

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